(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethoxyphenyl)prop-2-enamide
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Overview
Description
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethoxyphenyl)prop-2-enamide is an organic compound characterized by its complex structure, which includes cyano, dichlorophenyl, and dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethoxyphenyl)prop-2-enamide typically involves the reaction of 3,5-dichloroaniline with 3,5-dimethoxybenzaldehyde in the presence of a base, followed by the addition of a cyano group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as those described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the cyano group to an amine group.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethoxyphenyl)prop-2-enamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe to study biological processes or as a precursor for bioactive compounds.
Industry: It can be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism by which (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethoxyphenyl)prop-2-enamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano group can participate in hydrogen bonding or act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The dichlorophenyl and dimethoxyphenyl groups contribute to the compound’s overall stability and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyano-substituted enamides and derivatives of dichlorophenyl and dimethoxyphenyl groups. Examples include:
- 2-cyano-N-(3,5-dichlorophenyl)acetamide
- N-(3,5-dichlorophenyl)-3-(3,5-dimethoxyphenyl)prop-2-enamide
Uniqueness
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethoxyphenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3/c1-24-16-4-11(5-17(9-16)25-2)3-12(10-21)18(23)22-15-7-13(19)6-14(20)8-15/h3-9H,1-2H3,(H,22,23)/b12-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDIAITWIJKAIQ-KGVSQERTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=C(C#N)C(=O)NC2=CC(=CC(=C2)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC(=C2)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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